molecular formula C14H28O B12663812 Isooctylcyclohexan-1-ol CAS No. 84713-04-2

Isooctylcyclohexan-1-ol

Cat. No.: B12663812
CAS No.: 84713-04-2
M. Wt: 212.37 g/mol
InChI Key: GZYCLDGVYJRXDO-UHFFFAOYSA-N
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Description

Isooctylcyclohexan-1-ol is a chemical compound with the molecular formula C14H28O It is a type of substituted cyclohexane, which means it has a cyclohexane ring with additional functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of isooctylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of isooctylcyclohexanone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of isooctylcyclohexanone using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature can be employed to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Isooctylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to isooctylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: As mentioned earlier, isooctylcyclohexanone can be reduced to this compound using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming isooctylcyclohexyl chloride.

Major Products: The major products formed from these reactions include isooctylcyclohexanone (oxidation), isooctylcyclohexyl chloride (substitution), and various other substituted cyclohexanes depending on the specific reagents used .

Scientific Research Applications

Isooctylcyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

Isooctylcyclohexan-1-ol can be compared with other substituted cyclohexanes, such as methylcyclohexane, ethylcyclohexane, and propylcyclohexane. While these compounds share a similar cyclohexane ring structure, this compound is unique due to the presence of the isooctyl group and the hydroxyl functional group. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that other substituted cyclohexanes may not be able to fulfill .

Comparison with Similar Compounds

  • Methylcyclohexane
  • Ethylcyclohexane
  • Propylcyclohexane
  • Isooctylcyclohexanone

Properties

CAS No.

84713-04-2

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

1-(6-methylheptyl)cyclohexan-1-ol

InChI

InChI=1S/C14H28O/c1-13(2)9-5-3-6-10-14(15)11-7-4-8-12-14/h13,15H,3-12H2,1-2H3

InChI Key

GZYCLDGVYJRXDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1(CCCCC1)O

Origin of Product

United States

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